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molecular formula C13H13BrN2O2 B8786268 1H-Indazole-4-carboxylic acid,6-broMo-1-cyclopentyl-

1H-Indazole-4-carboxylic acid,6-broMo-1-cyclopentyl-

Cat. No. B8786268
M. Wt: 309.16 g/mol
InChI Key: FDZIMDCXRFYYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206157B2

Procedure details

To a stirred solution of methyl 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylate (3 g, 9.28 mmol) in ethanol (30 mL), aqueous NaOH solution (0.56 g in 3 mL water, 13.93 mmol) was added and reaction stirred at 60° C. for 4 h. On completion, ethanol was removed under reduced pressure and residue acidified with 1N HCl to pH 6. The resulting precipitate was filtered, washed with water and dried to 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (2.3 g, 80.4%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([O:18]C)=[O:17])[C:5]2[CH:6]=[N:7][N:8]([CH:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)[C:9]=2[CH:10]=1.[OH-].[Na+]>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=[O:17])[C:5]2[CH:6]=[N:7][N:8]([CH:11]3[CH2:15][CH2:14][CH2:13][CH2:12]3)[C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=2C=NN(C2C1)C1CCCC1)C(=O)OC
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
On completion, ethanol was removed under reduced pressure and residue
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried to 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid (2.3 g, 80.4%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC=1C=C(C=2C=NN(C2C1)C1CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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